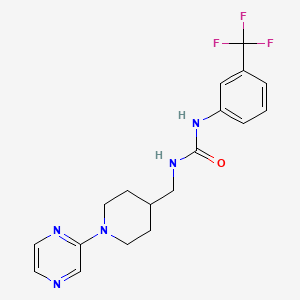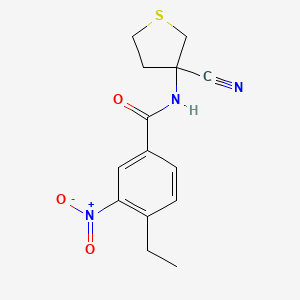
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a benzylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Medicine: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the treatment of infections and other diseases.
Industry: It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. The triazole ring, in particular, is known to interact with various enzymes and receptors, potentially leading to biological activity. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone: Similar structure but with a different triazole isomer.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(phenylthio)ethanone: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: The presence of the benzylthio group in this compound provides unique chemical and biological properties compared to similar compounds. This group can enhance the compound's reactivity and potential biological activity.
This comprehensive overview highlights the significance of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and mechanisms of action.
特性
IUPAC Name |
2-benzylsulfanyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-8-6-14(10-18)19-9-7-16-17-19/h1-5,7,9,14H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECSLXHSKWUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2679517.png)
![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)
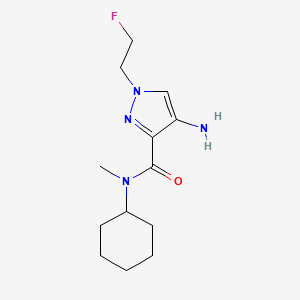
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2679521.png)
![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)
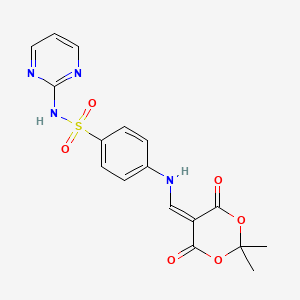
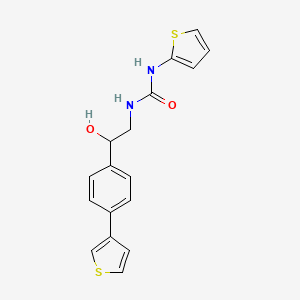
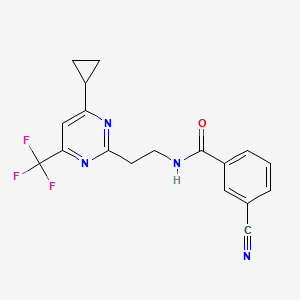
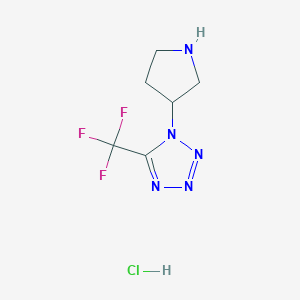
![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2679531.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2679532.png)
